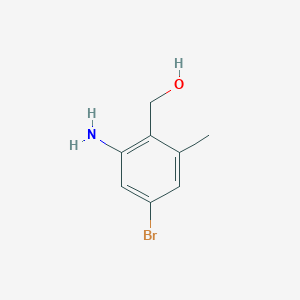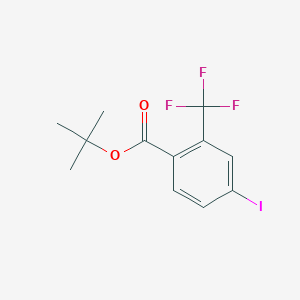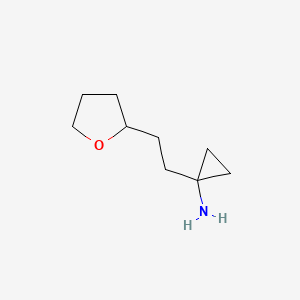
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H17NO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine typically involves the reaction of cyclopropan-1-amine with 2-(tetrahydrofuran-2-yl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane and tetrahydrofuran rings provide structural stability and unique reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Cyclopropanamine: A simpler analog with only a cyclopropane ring and an amine group.
Tetrahydrofuran: A related compound with a tetrahydrofuran ring but lacking the cyclopropane and amine groups.
Cyclopropylamine: Another analog with a cyclopropane ring and an amine group but without the tetrahydrofuran ring.
Uniqueness
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a tetrahydrofuran ring. This combination provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
1-[2-(oxolan-2-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-6-9)4-3-8-2-1-7-11-8/h8H,1-7,10H2 |
InChI 键 |
XFISHWZIBDMWLL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CCC2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


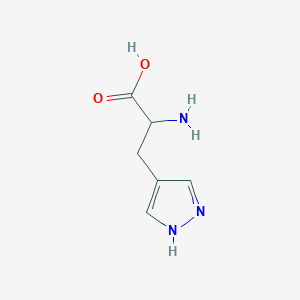

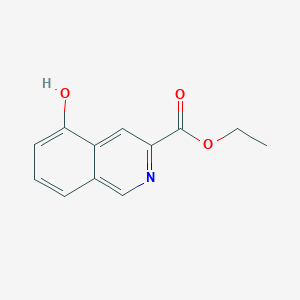
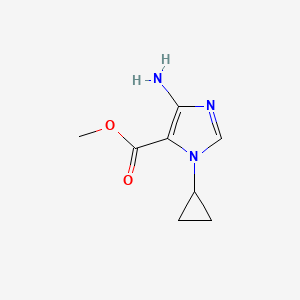
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
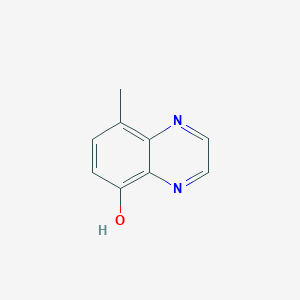
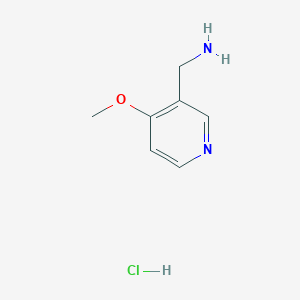
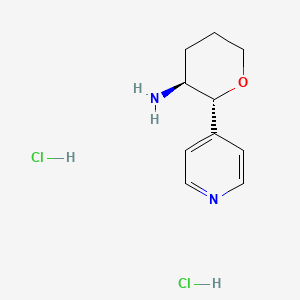

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
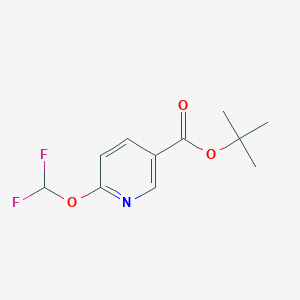
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
